molecular formula C22H14BrNO B14575662 (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one CAS No. 61652-45-7

(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Cat. No.: B14575662
CAS No.: 61652-45-7
M. Wt: 388.3 g/mol
InChI Key: PPRDTOXQICYLLI-UHFFFAOYSA-N
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Description

(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a bromophenyl group and a phenanthrene moiety, connected through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation reaction between 4-bromoaniline and phenanthrene-3-carbaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the imine linkage. The reaction mixture is usually refluxed in a suitable solvent such as ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction would produce amine derivatives.

Scientific Research Applications

(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-Chlorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
  • (2E)-2-[(4-Fluorophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
  • (2E)-2-[(4-Methylphenyl)imino]-1-(phenanthren-3-yl)ethan-1-one

Uniqueness

The uniqueness of (2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one lies in the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can enhance the compound’s interactions with biological targets and its overall chemical behavior .

Properties

CAS No.

61652-45-7

Molecular Formula

C22H14BrNO

Molecular Weight

388.3 g/mol

IUPAC Name

2-(4-bromophenyl)imino-1-phenanthren-3-ylethanone

InChI

InChI=1S/C22H14BrNO/c23-18-9-11-19(12-10-18)24-14-22(25)17-8-7-16-6-5-15-3-1-2-4-20(15)21(16)13-17/h1-14H

InChI Key

PPRDTOXQICYLLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC=C(C=C4)Br

Origin of Product

United States

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